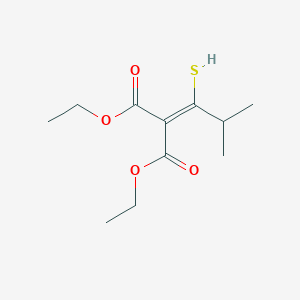
Diethyl (2-methyl-1-sulfanylpropylidene)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (2-methyl-1-sulfanylpropylidene)propanedioate is an organic compound with a complex structure that includes ester and sulfanyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (2-methyl-1-sulfanylpropylidene)propanedioate typically involves the alkylation of diethyl malonate with an appropriate alkyl halide. The reaction is carried out in the presence of a strong base, such as sodium ethoxide, which deprotonates the malonate to form an enolate ion. This enolate ion then undergoes nucleophilic substitution with the alkyl halide to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purity of the final product is typically ensured through distillation and recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Diethyl (2-methyl-1-sulfanylpropylidene)propanedioate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester and sulfanyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Alkyl halides and strong bases like sodium ethoxide are typically used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various alkylated derivatives depending on the alkyl halide used.
Scientific Research Applications
Diethyl (2-methyl-1-sulfanylpropylidene)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of diethyl (2-methyl-1-sulfanylpropylidene)propanedioate involves its interaction with various molecular targets. The sulfanyl group can participate in redox reactions, while the ester groups can undergo hydrolysis to release active intermediates. These interactions can modulate biochemical pathways and influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester with similar reactivity in alkylation reactions.
Diethyl sulfide: Contains a sulfanyl group but lacks the ester functionality.
Methyl propanedioate: Similar ester structure but without the sulfanyl group.
Uniqueness
Diethyl (2-methyl-1-sulfanylpropylidene)propanedioate is unique due to the combination of ester and sulfanyl functional groups, which confer distinct chemical reactivity and potential applications. This dual functionality makes it a versatile compound in organic synthesis and research.
Properties
CAS No. |
89745-60-8 |
|---|---|
Molecular Formula |
C11H18O4S |
Molecular Weight |
246.33 g/mol |
IUPAC Name |
diethyl 2-(2-methyl-1-sulfanylpropylidene)propanedioate |
InChI |
InChI=1S/C11H18O4S/c1-5-14-10(12)8(9(16)7(3)4)11(13)15-6-2/h7,16H,5-6H2,1-4H3 |
InChI Key |
MYXZIILRMJOMQV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C(C(C)C)S)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


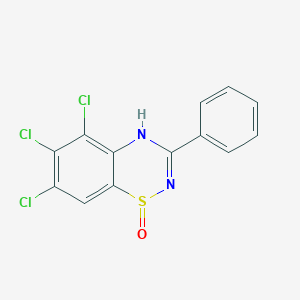
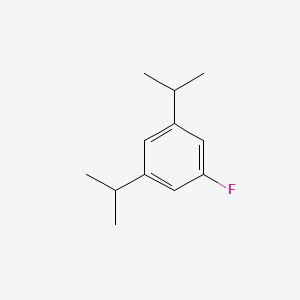
![Ethyl 3-[2-(pyrrolidin-1-yl)phenyl]prop-2-enoate](/img/structure/B14400536.png)

![(2-Ethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)(phenyl)methanone](/img/structure/B14400540.png)
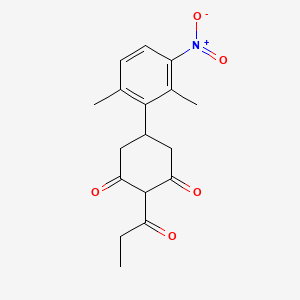

![Ethyl 5-[(1,4,5-triphenyl-1H-imidazol-2-yl)oxy]pentanoate](/img/structure/B14400548.png)
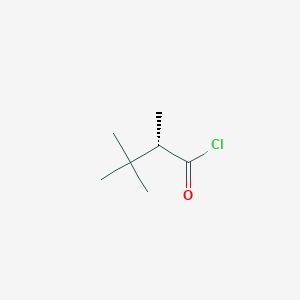
![2-(4-Methoxyphenyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B14400557.png)
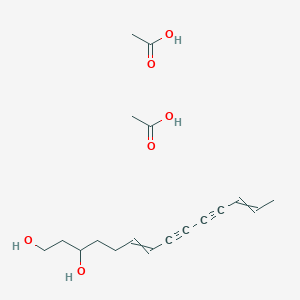
![[2-(4-chlorophenyl)-2-oxoethyl] N,N-dimethylcarbamodithioate](/img/structure/B14400573.png)
![N-(Ethylcarbamoyl)-N-[(ethylcarbamoyl)oxy]benzamide](/img/structure/B14400578.png)
![2-Propenoic acid, 3-phenyl-2-[(trimethylsilyl)oxy]-, ethyl ester](/img/structure/B14400579.png)
